molecular formula C11H17NO2 B2398379 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane CAS No. 1518654-15-3

9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane

Cat. No.: B2398379
CAS No.: 1518654-15-3
M. Wt: 195.262
InChI Key: FDWLIGDAAZATRQ-UHFFFAOYSA-N
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Description

9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane is a heterocyclic spiro compound characterized by a 1,4-dioxa ring (two oxygen atoms in a five-membered ring) fused to a 9-azaspiro[4.5]decane system. The spiro center at position 9 bridges a six-membered nitrogen-containing ring and a five-membered 1,4-dioxolane ring. The but-3-ynyl substituent (a four-carbon chain with a terminal alkyne group) is attached to the nitrogen atom at position 9, distinguishing it from simpler azaspiro derivatives.

Properties

IUPAC Name

9-but-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-3-6-12-7-4-5-11(10-12)13-8-9-14-11/h1H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWLIGDAAZATRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCC2(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518654-15-3
Record name 7-(but-3-yn-1-yl)-1,4-dioxa-7-azaspiro[4.5]decane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable dioxane derivative and an azaspiro precursor in the presence of a base can lead to the formation of the desired spirocyclic compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The butynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4

Scientific Research Applications

9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Heteroatom Positioning

Spiro compounds with the [4.5] decane framework often differ in heteroatom arrangement (e.g., oxygen, nitrogen, sulfur) and substituent groups . Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Spiro[4.5]decane Derivatives
Compound Name Heteroatoms Substituents Molecular Formula Key Applications/Properties References
9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane 1,4-dioxa, 9-aza But-3-ynyl (C≡C-CH2-CH2-) C11H17NO2 Intermediate in organic synthesis
1,4-Dioxa-8-azaspiro[4.5]decane 1,4-dioxa, 8-aza None C7H13NO2 Precursor for anti-mycobacterial agents
7,9-Diphenyl-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa, 8-aza Phenyl groups at positions 7,9 C18H19NO2 Not reported; likely a synthetic intermediate
1-Oxa-4-thia-8-azaspiro[4.5]decane 1-oxa, 4-thia, 8-aza None C6H11NOS Studied for membrane selectivity in drug design
10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane 1,4-dioxa, 9-aza Benzyl and methyl groups C16H21NO2 Potential bioactive scaffold
Key Observations:
  • Heteroatom Positioning : The placement of nitrogen (aza) at position 8 vs. 9 alters electronic properties and hydrogen-bonding capacity. For instance, 1,4-dioxa-8-azaspiro[4.5]decane derivatives exhibit anti-mycobacterial activity when functionalized with indolyl Mannich bases , whereas 9-aza derivatives may prioritize synthetic versatility due to their terminal substituent flexibility.
  • Substituent Effects: Alkynyl groups (e.g., but-3-ynyl) introduce sp-hybridized carbon atoms, enhancing reactivity in click chemistry or cross-coupling reactions.

Q & A

Q. What are the optimal synthetic routes for 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane, and how do reaction conditions influence yield?

Synthesis typically involves spirocyclic precursors (e.g., tetrahydropyran derivatives) reacting with alkynyl or aromatic substituents under controlled conditions. Key steps include:

  • Cyclization : Use of polar aprotic solvents (e.g., DMF, THF) with catalysts like K₂CO₃ to facilitate ring closure .
  • Alkyne Incorporation : Sonogashira coupling or nucleophilic substitution for introducing the but-3-ynyl group, requiring inert atmospheres (N₂/Ar) and Pd/Cu catalysts .
  • Optimization : Continuous flow reactors improve scalability and reduce side reactions (e.g., hydrolysis) compared to batch methods .

Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by melting point analysis .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in spirocyclic compounds?

  • NMR : ¹H/¹³C NMR identifies spirojunction signals (e.g., quaternary carbons at δ 90-110 ppm) and confirms substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isomers via exact mass matching .
  • X-ray Crystallography : Resolves absolute configuration and confirms spirocyclic geometry, critical for structure-activity relationship (SAR) studies .

Data Contradiction Example : Conflicting NOE effects in NMR may arise from dynamic ring puckering; use variable-temperature NMR to clarify .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide experimental design for spirocyclic derivatives?

  • Reaction Path Search : Quantum chemical calculations (DFT, MP2) model transition states and intermediates for key reactions (e.g., cyclization barriers) .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility, reducing trial-and-error in optimizing dielectric environments .
  • Validation : Compare computed IR spectra with experimental data to validate mechanistic hypotheses (e.g., keto-enol tautomerism in intermediates) .

Case Study : ICReDD’s workflow integrates computation-experiment feedback loops to narrow optimal conditions for spirocyclic syntheses .

Q. How do structural modifications (e.g., substituent position, ring size) affect biological activity?

SAR Insights from Analogs (Table from ):

CompoundSubstituentBioactivity (IC₅₀)
8-(3-Bromo-5-fluorophenyl)CYP450 inhibition12 nM
8-(4-Dimethylaminophenyl)Antifungal activity45 nM

Q. Methodology :

  • Enzyme Assays : Test cytochrome P450 modulation via fluorogenic substrates .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., halogen-π interactions with Phe residues) .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

  • Root Causes : Variability in solvent purity, trace moisture, or catalyst deactivation.
  • Mitigation Strategies :
    • Use anhydrous solvents (e.g., molecular sieves for THF) .
    • Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., Pd catalyst loading in coupling reactions) .
      Example : A 20% yield discrepancy in alkynylation steps was traced to residual oxygen; switching to Schlenk techniques improved consistency .

Q. What strategies stabilize reactive intermediates during spirocyclic synthesis?

  • Low-Temperature Quenching : Trap enolate intermediates at −78°C before cyclization .
  • Protecting Groups : Use Boc or Fmoc for amine moieties to prevent undesired nucleophilic attacks .
  • Storage : Store final compounds at 2–8°C under inert gas to prevent oxidation of alkynyl groups .

Q. How can reaction mechanisms for spirocyclic ring formation be experimentally validated?

  • Isotopic Labeling : ¹⁸O labeling in dioxane rings tracks oxygen incorporation pathways .
  • Kinetic Studies : Monitor reaction rates via in-situ IR to distinguish between concerted vs. stepwise mechanisms .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates in photochemical steps .

Q. What advanced applications exist for this compound in drug discovery or material science?

  • Drug Metabolism : Acts as a CYP450 probe due to its rigid, electron-rich structure .
  • Material Science : Spirocyclic cores enhance thermal stability in polymers; test via TGA (decomposition >300°C) .
  • Catalysis : Functionalize as a ligand for asymmetric catalysis (e.g., spiro-PHOX ligands for Suzuki-Miyaura reactions) .

Tables for Reference
Table 1 : Key Synthetic Conditions and Outcomes

ParameterOptimal RangeImpact on Yield
Temperature60–80°C±15%
Solvent (Polarity)ε > 15 (DMF, DMSO)Maximizes rate
Catalyst (Pd) Loading2–5 mol%Reduces cost

Table 2 : Comparative Bioactivity of Structural Analogs

Substituent PositionTarget EnzymeActivity Trend
Para-CYP3A4High inhibition
Meta-CYP2D6Moderate

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